![molecular formula C20H22N2O3S2 B2418670 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955618-86-7](/img/structure/B2418670.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure featuring a tetrahydrobenzo[b]thiophene core with a cyano group and an isopropylsulfonyl substituent. The molecular formula is C15H16N2O2S, and it has a molecular weight of approximately 288.36 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition.
Anti-Inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Molecular docking simulations suggest that it acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. The binding affinity of the compound to 5-LOX was found to be significant, with a binding energy of approximately -9.0 kcal/mol, indicating strong interactions that could translate into effective inhibition .
Comparative Binding Affinity
A comparative analysis of binding energies with other known inhibitors reveals the following:
Compound | Target Enzyme | Binding Energy (kcal/mol) | Ki Inhibition Constant |
---|---|---|---|
This compound | 5-LOX | -9.0 | 243.23 nM |
Celecoxib | COX-2 | -12.3 | 12.23 nM |
Licofelone | COX-2 | -8.73 | 443.88 nM |
This table illustrates that while the compound exhibits lower binding affinity compared to Celecoxib for COX-2, its selectivity for 5-LOX may offer advantages in reducing side effects associated with non-selective NSAIDs .
The mechanism by which this compound exerts its effects involves multiple interactions with amino acid residues within the active site of 5-LOX. Notably, hydrogen bonds formed with residues such as PHE177 and GLN413 contribute to its stability in the enzyme's active site . This selective inhibition may reduce the risk of cardiovascular side effects commonly associated with COX-2 inhibitors.
Additional Biological Activities
In addition to anti-inflammatory properties, preliminary studies suggest potential anticancer activities linked to the inhibition of 5-LOX. The enzyme has been implicated in various cancer pathways, and selective inhibition may provide therapeutic benefits without the ulcerogenic effects associated with traditional NSAIDs .
In Silico Studies
In silico studies utilizing molecular docking have been instrumental in predicting the biological activity of this compound. For instance, docking simulations revealed that it binds effectively to 5-LOX while exhibiting minimal interaction with COX-2, thus supporting its potential as a safer anti-inflammatory agent .
Laboratory Evaluations
Laboratory evaluations have confirmed the anti-inflammatory effects through various assays measuring cytokine levels and inflammatory markers in cell cultures treated with the compound. Results indicate a significant reduction in pro-inflammatory cytokines, further validating its therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Anticancer Properties :
- Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells through the modulation of apoptotic pathways .
-
Anti-inflammatory Effects :
- The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
-
Antimicrobial Activity :
- Preliminary studies indicate that N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide possesses antimicrobial properties against certain bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics .
Therapeutic Applications
-
Cancer Treatment :
- The anticancer properties suggest its use as a chemotherapeutic agent. Ongoing clinical trials are assessing its effectiveness in combination therapies for various cancers, particularly those resistant to conventional treatments.
- Pain Management :
- Infectious Diseases :
Case Studies
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-13(2)27(24,25)15-9-7-14(8-10-15)11-19(23)22-20-17(12-21)16-5-3-4-6-18(16)26-20/h7-10,13H,3-6,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWJPWUCGXQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.